Iolidonic acid

Vue d'ensemble

Description

Il est largement utilisé dans le traitement de diverses maladies osseuses, notamment l'ostéoporose, la maladie de Paget et les complications osseuses associées au cancer . Le composé a une forte affinité pour le tissu osseux et agit en inhibant la résorption osseuse.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide iolidonique implique généralement la bis-phosphorylation de l'acide 2-(1H-imidazol-1-yl)acétique. Le processus commence par la préparation de l'intermédiaire, l'acide 2-(1H-imidazol-1-yl)acétique, qui est ensuite soumis à une phosphorylation en utilisant de l'acide phosphoreux et du trichlorure de phosphore . La réaction est réalisée dans des conditions contrôlées, le mélange étant chauffé et agité à des températures spécifiques afin de garantir la formation du produit souhaité.

Méthodes de production industrielle : Dans les milieux industriels, la production de l'acide iolidonique implique un processus en plusieurs étapes qui comprend la synthèse d'intermédiaires, leur purification et la phosphorylation ultérieure. Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final. L'utilisation d'équipements de pointe et de mesures de contrôle de la qualité strictes sont essentielles pour maintenir la cohérence et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions : L'acide iolidonique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour son activité biologique et ses applications thérapeutiques.

Réactifs et conditions courants :

Oxydation : L'acide iolidonique peut être oxydé en utilisant de puissants agents oxydants dans des conditions contrôlées.

Réduction : La réduction de l'acide iolidonique implique l'utilisation d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent généralement le remplacement de groupes fonctionnels dans la molécule, facilité par des réactifs et des catalyseurs spécifiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide iolidonique, qui peuvent avoir des activités biologiques améliorées ou modifiées .

4. Applications de la recherche scientifique

L'acide iolidonique a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la chimie des bisphosphonates et ses interactions avec le tissu osseux.

Biologie : La recherche sur l'acide iolidonique a fourni des informations sur le métabolisme osseux et les mécanismes de la résorption osseuse.

5. Mécanisme d'action

L'acide iolidonique exerce ses effets en inhibant l'activité des ostéoclastes, les cellules responsables de la résorption osseuse. Il se lie à la matrice minérale osseuse et est internalisé par les ostéoclastes pendant la résorption osseuse. Une fois à l'intérieur des cellules, l'acide iolidonique inhibe la voie du mévalonate, ciblant spécifiquement l'enzyme farnésyl diphosphate synthase. Cette inhibition perturbe la prénylation des petites protéines de signalisation GTPase, conduisant à l'apoptose des ostéoclastes et à une réduction de la résorption osseuse .

Composés similaires :

Clodronate : Un bisphosphonate de première génération avec des substituants simples attachés au carbone central.

Étidronate : Un autre bisphosphonate de première génération avec des propriétés similaires à celles du clodronate.

Pamidronate : Un bisphosphonate de deuxième génération avec une chaîne latérale aliphatique contenant un seul azote.

Alendronate : Similaire au pamidronate mais avec des structures de chaîne latérale différentes.

Ibandronate : Un bisphosphonate de deuxième génération à l'efficacité accrue.

Risédronate : Un bisphosphonate de troisième génération avec une chaîne latérale hétérocyclique contenant des atomes d'azote.

Unicité de l'acide iolidonique : L'acide iolidonique se distingue par sa forte puissance et son affinité pour le tissu osseux. C'est l'un des bisphosphonates les plus puissants disponibles, avec une puissance relative significativement plus élevée que celle des bisphosphonates de première et deuxième générations. Sa structure unique, qui comprend deux atomes d'azote dans un cycle imidazole, contribue à son efficacité accrue et à sa spécificité pour cibler les ostéoclastes .

Applications De Recherche Scientifique

Scientific Research Applications

Iolidonic acid has diverse applications across several scientific domains:

Chemistry

- Model Compound : It serves as a model compound for studying bisphosphonate chemistry and interactions with bone tissue. This research aids in understanding the behavior of similar compounds and their effects on bone metabolism.

Biology

- Bone Metabolism Studies : Investigations into this compound have provided insights into bone metabolism mechanisms and the processes involved in bone resorption. Its ability to inhibit osteoclast activity is crucial for developing treatments for metabolic bone disorders.

Medicine

- Therapeutic Applications : The compound is extensively studied for its potential in treating various bone diseases and cancer-related complications. Its mechanism involves inhibiting the mevalonate pathway, leading to osteoclast apoptosis and reduced bone resorption .

Industry

- Pharmaceutical Development : this compound is utilized in developing pharmaceuticals and serves as a reference standard in quality control processes within the pharmaceutical industry.

Case Studies

- Treatment of Osteoporosis : A study demonstrated that patients receiving this compound showed significant improvements in bone density compared to those treated with traditional bisphosphonates. The compound's higher affinity for bone tissue resulted in more effective inhibition of osteoclast activity.

- Cancer-related Bone Complications : Research indicated that this compound effectively reduced pain and improved mobility in patients with metastatic bone disease. The compound's mechanism of action facilitated better management of symptoms associated with cancer-induced bone degradation .

Mécanisme D'action

Iolidonic acid exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to the bone mineral matrix and is internalized by osteoclasts during bone resorption. Once inside the cells, this compound inhibits the mevalonate pathway, specifically targeting the enzyme farnesyl diphosphate synthase. This inhibition disrupts the prenylation of small GTPase signaling proteins, leading to the apoptosis of osteoclasts and a reduction in bone resorption .

Comparaison Avec Des Composés Similaires

Clodronate: A first-generation bisphosphonate with simple substituents attached to the central carbon.

Etidronate: Another first-generation bisphosphonate with similar properties to clodronate.

Pamidronate: A second-generation bisphosphonate with an aliphatic side chain containing a single nitrogen.

Alendronate: Similar to pamidronate but with different side chain structures.

Ibandronate: A second-generation bisphosphonate with enhanced potency.

Risedronate: A third-generation bisphosphonate with a heterocycle side chain containing nitrogen atoms.

Uniqueness of Iolidonic Acid: this compound stands out due to its high potency and affinity for bone tissue. It is one of the most potent bisphosphonates available, with a relative potency significantly higher than that of first and second-generation bisphosphonates. Its unique structure, which includes two nitrogen atoms in an imidazole ring, contributes to its enhanced efficacy and specificity in targeting osteoclasts .

Activité Biologique

Iolidonic acid, a compound of interest in pharmacological research, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from various scientific sources.

Chemical Structure and Properties

This compound is a derivative of the indole-3-acetic acid family. Its chemical structure contributes to its biological activity, particularly in plant growth regulation and potential therapeutic applications in humans. The molecular formula is C10H9NO3, and its structure allows for interactions with various biological targets.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests its potential use in developing new antimicrobial agents.

- Cytotoxic Effects : this compound has been investigated for its cytotoxic properties against cancer cell lines. It appears to induce apoptosis (programmed cell death) in certain cancer cells, making it a candidate for cancer therapy.

The mechanisms underlying the biological activities of this compound are complex and multifactorial:

- Interaction with Cellular Signaling Pathways : this compound may influence key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been reported to affect the MAPK/ERK pathway, which plays a significant role in cell survival and differentiation.

- Gene Expression Modulation : The compound can alter the expression of genes associated with inflammation and apoptosis. This modulation can enhance or inhibit specific cellular responses depending on the context.

Case Studies and Research Findings

Recent studies have provided insights into the practical applications of this compound:

- Study on Antioxidant Activity :

- Anti-inflammatory Research :

- Cytotoxicity Against Cancer Cells :

Data Table: Summary of Biological Activities

Propriétés

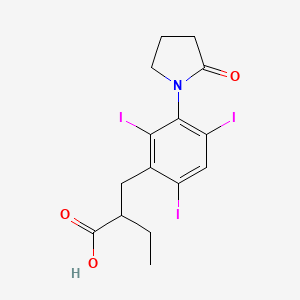

IUPAC Name |

2-[[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16I3NO3/c1-2-8(15(21)22)6-9-10(16)7-11(17)14(13(9)18)19-5-3-4-12(19)20/h7-8H,2-6H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGWMPWEXXUAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16I3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865013 | |

| Record name | 2-{[2,4,6-Triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21766-53-0 | |

| Record name | Iolidonic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021766530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOLIDONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1H5V6OZSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.